molecular formula C20H20NP B596460 (R)-2-(Diphenylphosphino)-1-phenylethanamine CAS No. 141096-35-7

(R)-2-(Diphenylphosphino)-1-phenylethanamine

Cat. No. B596460
M. Wt: 305.361
InChI Key: OTNYDYNCOCRMDG-FQEVSTJZSA-N
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Description

Compounds like “®-2-(Diphenylphosphino)-1-phenylethanamine” belong to a class of compounds known as phosphines. These are characterized by the presence of a phosphorus atom bonded to carbon atoms . They are often used as ligands in the field of coordination chemistry and catalysis .


Synthesis Analysis

The synthesis of phosphines typically involves the reaction of a phosphorus halide with a Grignard or organolithium reagent. The specific synthesis route for “®-2-(Diphenylphosphino)-1-phenylethanamine” would depend on the starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of phosphines is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Phosphines can participate in a variety of chemical reactions. They can act as nucleophiles, forming adducts with electrophiles. They can also act as ligands, binding to metal centers in coordination complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of phosphines depend on their molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

    Scientific Field

    Chemistry

    • Application Summary : “®-2-(Diphenylphosphino)-1-phenylethanamine” is a chemical compound with the CAS Number: 141096-35-7 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
    • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results/Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .

    Scientific Field

    Anti-Doping Research

    • Application Summary : While not directly related to “®-2-(Diphenylphosphino)-1-phenylethanamine”, the resource mentions research into the metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . These substances are prohibited in sports after systemic administration (ophthalmic permitted) only, thus, the analytical evidence for the administration route represents a desirable tool in doping controls .
    • Methods of Application/Experimental Procedures : The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of Brinzolamide and Dorzolamide will be evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations .
    • Results/Outcomes : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . Additionally, it is well known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

Safety And Hazards

Phosphines can pose safety hazards. They can be toxic and flammable. Appropriate safety measures should be taken when handling these compounds .

Future Directions

The study of phosphines continues to be an active area of research, with new compounds being synthesized and new applications being discovered. This includes their use in the development of new catalysts and in the synthesis of complex organic molecules .

properties

IUPAC Name

(1R)-2-diphenylphosphanyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNYDYNCOCRMDG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855641
Record name (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Diphenylphosphino)-1-phenylethanamine

CAS RN

141096-35-7
Record name (1R)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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